molecular formula C21H17NO B3004299 (2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide CAS No. 328539-97-5

(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide

Cat. No. B3004299
CAS RN: 328539-97-5
M. Wt: 299.373
InChI Key: DAGUGQHDMKIAPI-NTEUORMPSA-N
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Description

The compound (2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide is a type of enamide, which are known to be bioactive pharmacophores present in various natural products. Enamides are increasingly used as reagents for asymmetric incorporation of nitrogen functionality into different molecular frameworks .

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through reactions involving amines and acyl chlorides. For instance, aromatic N-(2-arylethyl)-2-methylprop-2-enamides were synthesized from 2-arylethylamines and methacryloyl chloride, yielding high purity compounds as confirmed by various spectroscopic methods . Additionally, the isomerization of N-allyl amides has been reported as a method to form geometrically defined enamides, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of enamides similar to this compound has been studied using spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods confirm the structure of the synthesized compounds and provide detailed information about the molecular framework . Furthermore, vibrational spectroscopic studies, including FT-IR and FT-Raman, have been used to analyze the structure of related compounds, providing insights into the molecular vibrations and confirming the geometrical parameters .

Chemical Reactions Analysis

Enamides, including those similar to the compound of interest, can undergo various chemical reactions. For example, they can serve as templates for the fabrication of molecularly imprinted polymers, which are designed to have a high affinity towards specific target biomolecules. This is achieved by hydrolyzing the amide linkage after the polymerization process . Additionally, the isomerization of N-allyl amides to form Z-enamides has been explored, which could be relevant for the chemical reactions involving this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of enamides can be deduced from their molecular structure and the results of spectroscopic studies. For instance, the nonlinear optical behavior and the chemical activity of the molecule can be inferred from the calculated HOMO and LUMO energies. The stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization, can be analyzed using NBO analysis. The molecular electrostatic potential (MEP) can also provide information about the charge distribution within the molecule . These properties are crucial for understanding the reactivity and potential applications of the compound in various fields, including medicinal chemistry and materials science.

properties

IUPAC Name

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-20(14-9-15-5-2-1-3-6-15)22-19-13-12-17-11-10-16-7-4-8-18(19)21(16)17/h1-9,12-14H,10-11H2,(H,22,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGUGQHDMKIAPI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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